1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate is a chemical compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like [Ru(bpy)3]Cl2·6H2O under visible light photoredox catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure-activity relationships play a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxoisoindolin-2-yl benzoate: Similar structure but lacks the methoxy group.
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate: Contains a methyl group instead of a methoxy group.
Uniqueness
1,3-Dioxoisoindolin-2-yl 3-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-11-6-4-5-10(9-11)16(20)22-17-14(18)12-7-2-3-8-13(12)15(17)19/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAULRUTWHCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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